molecular formula C11H14ClNO3S B4583884 4-[(3-CHLOROPHENYL)METHANESULFONYL]MORPHOLINE

4-[(3-CHLOROPHENYL)METHANESULFONYL]MORPHOLINE

Cat. No.: B4583884
M. Wt: 275.75 g/mol
InChI Key: DIFVWEHTAAMACC-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methanesulfonyl]morpholine is an organic compound with the molecular formula C11H14ClNO3S It is a morpholine derivative where the morpholine ring is substituted with a 3-chlorophenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chlorophenyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with 3-chlorobenzyl chloride in the presence of a base, followed by sulfonylation with methanesulfonyl chloride. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methanesulfonyl]morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and morpholine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce sulfonic acids and morpholine derivatives.

Scientific Research Applications

4-[(3-Chlorophenyl)methanesulfonyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein-ligand interactions, which are crucial for drug discovery and development.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 4-[(3-chlorophenyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug design.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a chlorophenyl group.

    4-Chlorobenzenesulfonyl chloride: Lacks the morpholine ring but has a similar sulfonyl chloride group.

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound without the aromatic ring or morpholine substitution.

Uniqueness

4-[(3-Chlorophenyl)methanesulfonyl]morpholine is unique due to the presence of both the morpholine ring and the 3-chlorophenylmethanesulfonyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFVWEHTAAMACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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